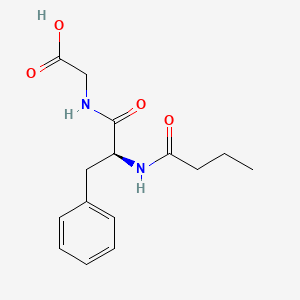

N-Butanoyl-L-phenylalanylglycine

Beschreibung

N-Butanoyl-L-phenylalanylglycine is a synthetic dipeptide derivative characterized by an N-terminal butanoyl group attached to L-phenylalanine, which is further linked to glycine. This compound belongs to the class of N-acyl-alpha amino acids and derivatives, with structural similarities to bioactive peptides and natural product analogs. The butanoyl group (C₄ acyl chain) may influence solubility, stability, and interaction with biological targets compared to shorter or longer acyl chains .

Eigenschaften

CAS-Nummer |

201020-33-9 |

|---|---|

Molekularformel |

C15H20N2O4 |

Molekulargewicht |

292.33 g/mol |

IUPAC-Name |

2-[[(2S)-2-(butanoylamino)-3-phenylpropanoyl]amino]acetic acid |

InChI |

InChI=1S/C15H20N2O4/c1-2-6-13(18)17-12(15(21)16-10-14(19)20)9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,16,21)(H,17,18)(H,19,20)/t12-/m0/s1 |

InChI-Schlüssel |

CBYXHIXKUHMKBI-LBPRGKRZSA-N |

Isomerische SMILES |

CCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O |

Kanonische SMILES |

CCCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Mixed Anhydride Method for Peptide Synthesis

One of the most reliable and widely used methods for preparing peptides like N-Butanoyl-L-phenylalanylglycine is the mixed anhydride method . This method involves:

- Step 1: Formation of a mixed anhydride intermediate by reacting an α-acylamino acid or peptide with a lower alkyl chloroformate (e.g., isobutyl chloroformate) in the presence of a tertiary amine base such as N-methylmorpholine or N,N-dimethylpiperazine.

- Step 2: Reaction of the mixed anhydride with an amino acid derivative possessing a free amino group to form the peptide bond.

This method is favored for its high yields (often >85%) and minimal racemization of chiral centers, preserving the L-isomeric purity of the product. For example, using N,N-dimethylpiperazine as the base can yield up to 96% pure L-isomer without DL-isomer contamination.

| Parameter | Typical Value/Condition |

|---|---|

| Solvent | Tetrahydrofuran (THF), ethyl acetate, or dioxolane |

| Temperature | -15°C to room temperature |

| Base | N-methylmorpholine, N,N-dimethylpiperazine |

| Acylating agent | Isobutyl chloroformate |

| Reaction time | Minutes to 1 hour |

| Yield | 81.6% to 96% (L-isomer) |

This method has been demonstrated in multiple examples for similar dipeptides and is adaptable for N-butanoyl derivatives by substituting the acyl group accordingly.

Stepwise Synthesis via Protection and Deprotection

Another approach involves:

- Step 1: Synthesis of the dipeptide L-phenylalanylglycine with protecting groups such as Boc (tert-butyloxycarbonyl) on the amino terminus.

- Step 2: Removal of the Boc group under acidic conditions (e.g., trifluoroacetic acid in anisole).

- Step 3: Acylation of the free amino group with butyric anhydride (or n-butyric anhydride) in a basic medium (e.g., triethylamine) to introduce the butanoyl group.

- Step 4: Hydrolysis of ester groups if present to yield the free acid form.

This method allows precise control over the acylation step and is commonly used in medicinal chemistry for modifying peptides to improve pharmacokinetic properties.

Typical reaction conditions and reagents:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Boc-protected dipeptide synthesis | Boc-Phe-OH, glycine ester, HOBt, DCC, DMF, room temp, overnight | Peptide bond formation |

| Boc deprotection | TFA/anisole, 0°C to room temp, 1 hour | Removes Boc protecting group |

| N-Butanoylation | n-Butyric anhydride, Et3N, DMF, 0–9°C, overnight | Introduces butanoyl group |

| Ester hydrolysis | 1 M NaOH, methanol, 49°C, 30 min | Converts ester to acid |

This method yields high purity N-butanoyl-L-phenylalanylglycine suitable for biological studies.

Alternative Coupling Agents and Activation Methods

Other coupling strategies include:

- Use of N-hydroxysuccinimide (HOSu) esters and carbodiimides (e.g., DCC or EDCI) to activate carboxyl groups for peptide bond formation.

- Employing benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) for efficient coupling in cyclic dipeptide analogues, which can be adapted for linear dipeptides like phenylalanylglycine derivatives.

These methods provide alternatives to the mixed anhydride approach, often with comparable yields and stereochemical integrity.

Summary Table of Preparation Methods

Research Findings and Considerations

- The mixed anhydride method minimizes racemization, preserving the L-configuration critical for biological activity.

- Solvent choice affects yield and purity; tetrahydrofuran and ethyl acetate are preferred.

- The butanoyl group increases lipophilicity, potentially enhancing membrane permeability and bioavailability.

- Reaction monitoring by thin-layer chromatography (TLC) and purification by recrystallization or chromatography are standard.

- Hydrolysis steps must be carefully controlled to avoid peptide bond cleavage.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-Butanoyl-L-Phenylalanylglycin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder Amine umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können funktionelle Gruppen im Molekül ersetzen.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.

Substitution: Reagenzien wie Natriumhydroxid (NaOH) und Salzsäure (HCl) können Substitutionsreaktionen erleichtern.

Hauptprodukte

Oxidation: Carbonsäuren und Ketone.

Reduktion: Alkohole und Amine.

Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-Butanoyl-L-phenylalanylglycine has been investigated for its role in enhancing the efficacy of peptide-based drugs. The acylation of peptides can significantly alter their biological activity and pharmacokinetic properties. Research indicates that acyl lipidation, such as that seen with N-Butanoyl-L-phenylalanylglycine, can improve the transdermal delivery of peptides by enhancing their permeability across biological membranes .

Case Study: Transdermal Delivery Enhancement

A study assessed the effects of acyl lipidation on a peptide inhibitor of human neutrophil elastase. The results showed that lipidated forms of the peptide demonstrated superior transdermal flux compared to their unmodified counterparts, suggesting that N-Butanoyl-L-phenylalanylglycine could be a promising candidate for improving peptide delivery in therapeutic applications .

Drug Delivery Systems

The compound is also being explored for its potential in developing advanced drug delivery systems. Its ability to form stable conjugates with various therapeutic agents makes it an attractive option for creating targeted delivery systems.

Table 1: Comparison of Delivery Systems

| Delivery System Type | Mechanism | Advantages |

|---|---|---|

| Lipid-based Systems | Enhances membrane permeability | Improved bioavailability |

| Polymer Conjugates | Sustained release profiles | Targeted delivery to specific tissues |

| Peptide Conjugates | Increased stability and efficacy | Reduced side effects |

Bioconjugation Strategies

N-Butanoyl-L-phenylalanylglycine is being utilized in bioconjugation techniques, particularly in the development of antibody-drug conjugates (ADCs). The modification of amino acids through acylation can facilitate the creation of stable linkers that connect cytotoxic drugs to antibodies, thereby improving the therapeutic index of cancer treatments.

Recent Developments in Bioconjugation

Recent literature highlights novel strategies for bioconjugation that leverage compounds like N-Butanoyl-L-phenylalanylglycine to enhance the stability and selectivity of ADCs. These advancements are crucial for developing more effective cancer therapies with reduced off-target effects .

Wirkmechanismus

The mechanism of action of N-Butanoyl-L-phenylalanylglycine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or modulate immune responses by affecting cytokine production.

Vergleich Mit ähnlichen Verbindungen

N-Butanoyl-L-phenylalanylglycine

- Structure: Butanoyl (C₄) + L-phenylalanine + glycine.

- Key Features : Medium-chain acyl group, aromatic phenylalanine side chain, and a small glycine residue.

Comparison Compounds

Phenylpropionylglycine (CAS 20989-69-9):

- Structure : 3-Phenylpropionyl (C₆-C₃ aromatic acyl) + glycine.

- Key Differences : Longer acyl chain with a phenyl group directly attached to the propionyl moiety, lacking the phenylalanine residue .

N-Boc-L-phenylglycine (CAS 2900-27-8):

- Structure : Boc (tert-butoxycarbonyl) protective group + phenylglycine.

- Key Differences : Protective group instead of an acyl chain; phenylglycine lacks the additional glycine linkage .

Baccatin III n-Butyl Analog (from taxane derivatives): Structure: Baccatin III esterified with a butanoylamino-phenylpropanoic acid. Key Differences: Complex diterpene core with a butanoyl side chain; pharmacologically relevant in taxol biosynthesis .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Solubility (Predicted) | logP (Estimated) |

|---|---|---|---|---|

| N-Butanoyl-L-phenylalanylglycine | C₁₅H₂₀N₂O₄ | 292.33 g/mol | Moderate in polar solvents | ~1.8 |

| Phenylpropionylglycine | C₁₁H₁₃NO₃ | 207.23 g/mol | Low in water | ~2.5 |

| N-Boc-L-phenylglycine | C₁₃H₁₇NO₄ | 251.27 g/mol | High in organic solvents | ~2.1 |

| Baccatin III n-Butyl Analog | C₃₇H₅₁NO₁₀ | 693.80 g/mol | Low in aqueous media | ~4.3 |

Notes:

- The butanoyl group in the target compound enhances hydrophobicity compared to phenylpropionylglycine but reduces it relative to Baccatin III derivatives .

- Boc-protected analogs exhibit higher solubility in organic solvents due to the protective group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.